3,3'-[1,2-phenylenebis(methylenethio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)
Description
4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by its two triazole rings, each substituted with methyl and phenyl groups, and linked via sulfur bridges. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C26H24N6S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-methyl-3-[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C26H24N6S2/c1-31-23(19-11-5-3-6-12-19)27-29-25(31)33-17-21-15-9-10-16-22(21)18-34-26-30-28-24(32(26)2)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
YYACKACEEJZJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2CSC3=NN=C(N3C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves multiple steps. One common method includes the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-(chloromethyl)phenyl methyl sulfide under reflux conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole rings can be reduced to dihydrotriazoles using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets. The triazole rings can bind to enzymes and receptors, inhibiting their activity. For example, the compound can inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics . The sulfur bridges in the compound may also interact with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The uniqueness of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE lies in its dual triazole rings and sulfur bridges, which confer distinct chemical and biological properties .
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